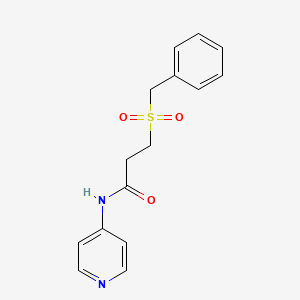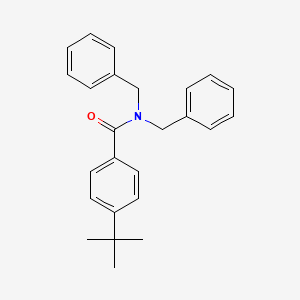
N-(1-methylhexyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylhexyl)-2-phenylbutanamide, also known as N-acylethanolamine acid amidase (NAAA) inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(1-methylhexyl)-2-phenylbutanamide involves the inhibition of NAAA, an enzyme that is responsible for breaking down endocannabinoids. By blocking the action of NAAA, N-(1-methylhexyl)-2-phenylbutanamide can increase the levels of endocannabinoids in the body, which can help to reduce pain and inflammation.
Biochemical and Physiological Effects
N-(1-methylhexyl)-2-phenylbutanamide has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can reduce pain and inflammation, as well as improve cognitive function and memory. In addition, N-(1-methylhexyl)-2-phenylbutanamide has been found to have anti-tumor properties and may be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1-methylhexyl)-2-phenylbutanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, this compound is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using N-(1-methylhexyl)-2-phenylbutanamide is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on N-(1-methylhexyl)-2-phenylbutanamide. One area of interest is in the development of new NAAA inhibitors that are more selective and have fewer side effects. In addition, further research is needed to better understand the biochemical and physiological effects of N-(1-methylhexyl)-2-phenylbutanamide, particularly in the areas of pain and inflammation. Finally, more research is needed to determine the potential applications of N-(1-methylhexyl)-2-phenylbutanamide in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of N-(1-methylhexyl)-2-phenylbutanamide typically involves the reaction of 2-phenylbutyric acid with 1-methylhexylamine in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). This reaction results in the formation of the desired product, which can then be purified using standard techniques.
Scientific Research Applications
N-(1-methylhexyl)-2-phenylbutanamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the treatment of pain and inflammation. Studies have shown that NAAA inhibitors such as N-(1-methylhexyl)-2-phenylbutanamide can reduce pain and inflammation by blocking the breakdown of endocannabinoids, which are natural compounds in the body that help to regulate pain and inflammation.
properties
IUPAC Name |
N-heptan-2-yl-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-4-6-8-11-14(3)18-17(19)16(5-2)15-12-9-7-10-13-15/h7,9-10,12-14,16H,4-6,8,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKUKMKTAYFRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=O)C(CC)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbutyramide, N-hept-2-yl- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5207935.png)
![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5207942.png)

![1-(4-fluorobenzyl)-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5207963.png)
![N-(2-methoxyethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5207970.png)

![N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide](/img/structure/B5207979.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5207985.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5207988.png)
![2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5207992.png)


![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine](/img/structure/B5208031.png)